molecular formula C17H18F3N7 B2437586 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 899974-56-2

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2437586
CAS No.: 899974-56-2
M. Wt: 377.375
InChI Key: IISFCJBOGQJHOI-UHFFFAOYSA-N
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Description

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a trifluoromethyl group and a piperazine ring, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to produce the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory effects.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Biological Activity

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Triazolopyrimidine Core : This moiety is known for its pharmacological versatility.
  • Piperazine Ring : Often associated with various biological activities including antihistaminic and antipsychotic effects.

Molecular Formula : C18H22F3N7
Molecular Weight : 402.459 g/mol

Antimicrobial Activity

Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown:

  • Broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. Notably, one study reported minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL against strains such as Staphylococcus aureus and E. coli .
  • Antifungal activity was also noted, with some derivatives demonstrating MICs as low as 0.5 μg/mL against Candida albicans .

Anticancer Activity

The compound's potential in oncology has been explored through various studies:

  • Induction of Apoptosis : Related compounds have been shown to induce apoptosis in cancer cell lines via mitochondrial pathways .
  • Cytotoxicity Studies : In vitro tests revealed that triazolo[4,5-d]pyrimidine derivatives possess potent antiproliferative activity against several cancer cell lines .
Activity Type Target Organisms/Cells MIC/IC50 Values
AntibacterialS. aureus, E. coli1–8 μg/mL
AntifungalC. albicans0.5 μg/mL
AnticancerVarious cancer cell linesIC50 values vary

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this triazolopyrimidine have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .
  • Receptor Modulation : Some derivatives act as antagonists at various receptors, including platelet-derived growth factor receptors (PDGFR), which are implicated in tumor growth and angiogenesis .

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazolo[4,5-d]pyrimidine derivatives. The results indicated that modifications at the phenyl ring significantly influenced potency against a range of pathogens .
  • Anticancer Research : In a preclinical study focusing on lung cancer models, a related compound demonstrated significant tumor reduction and induced apoptosis in malignant cells through caspase activation pathways .

Properties

IUPAC Name

3-ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N7/c1-2-27-16-14(23-24-27)15(21-11-22-16)26-8-6-25(7-9-26)13-5-3-4-12(10-13)17(18,19)20/h3-5,10-11H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISFCJBOGQJHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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